3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide
Description
3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide is a synthetic small molecule characterized by a thiazole core substituted with a pyridin-3-ylamino group and linked to a phenyl ring via a but-2-enamide scaffold. Its molecular weight, estimated at ~400–450 g/mol, positions it within the typical range for drug-like molecules, balancing solubility and membrane permeability.
Properties
IUPAC Name |
3-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13(2)10-18(24)21-15-7-5-14(6-8-15)17-12-25-19(23-17)22-16-4-3-9-20-11-16/h3-12H,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCDBEAOIHFTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.
Formation of the Butenamide Group: The final step involves the formation of the butenamide group through a condensation reaction between an appropriate amine and a butenoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the butenamide group, converting it to a single bond and forming a saturated amide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents that can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated amides.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole and pyridine rings are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The pyridin-3-ylamino group in the target may engage in unique π-stacking or metal coordination compared to the trifluoromethyl or chloro groups in 10d–10f.
- Synthetic Feasibility: Yields for 10d–10f exceed 89%, suggesting robust synthetic routes for urea-thiazole derivatives.
Quinoline-Pyridine Hybrids ()
The 2019 patent describes quinoline derivatives (e.g., N-(4-(6-(Benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid) with distinct structural features (Table 2).
Table 2: Comparison with Quinoline-Based Patent Compounds
Key Differences :
- Complexity: Patent compounds are larger and more structurally intricate, likely targeting kinases (e.g., via quinoline’s ATP-binding affinity).
- Solubility : The target’s lower molecular weight and absence of bulky groups (e.g., benzyloxy) may improve aqueous solubility.
- Binding Interactions: The quinoline derivatives’ cyano and pyridinyloxy groups could enable multi-target engagement, whereas the target’s thiazole-pyridine system may favor selective receptor modulation.
Biological Activity
The compound 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide is a member of a class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, a pyridine moiety, and an amide functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including Mycobacterium abscessus. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Urease Inhibition
Urease inhibition is another significant biological activity associated with thiazole derivatives. Compounds structurally related to This compound have demonstrated varying degrees of urease inhibition, which is crucial for treating conditions like kidney stones and urease-related infections. For example, certain derivatives have shown IC50 values ranging from 16.13 μM to 90.81 μM in inhibiting urease activity, indicating their potential as therapeutic agents .
Interaction with Enzymes
The interaction of This compound with target enzymes is pivotal to its biological efficacy. The compound's thiazole and pyridine rings likely facilitate binding to active sites on enzymes, leading to inhibition of their activity. For instance, studies have shown that specific substitutions on the thiazole ring enhance binding affinity and selectivity towards urease enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of thiazole derivatives. Modifications to the pyridine or thiazole moieties can significantly alter the compound's potency and selectivity. For example, the introduction of electron-withdrawing groups has been shown to enhance urease inhibitory activity .
Study 1: Antimicrobial Efficacy
A study conducted by Khalifa et al. demonstrated that a series of thiazole derivatives exhibited potent antimicrobial activities against Mycobacterium abscessus. The study reported that compounds with similar structural features to This compound showed promising results in inhibiting bacterial growth in vitro .
Study 2: Urease Inhibition
In another investigation focused on urease inhibitors, several thiazole derivatives were synthesized and tested for their inhibitory effects on urease enzymes. The study found that compounds with specific substitutions on the phenyl ring exhibited IC50 values significantly lower than standard inhibitors like thiourea, highlighting their potential as effective urease inhibitors .
Data Tables
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound A | 16.13 | Urease Inhibition |
| Compound B | 21.05 | Urease Inhibition |
| Compound C | 90.81 | Antimicrobial Activity |
| Compound D | 33.96 | Antimicrobial Activity |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide, and how can reaction yields be improved?
The synthesis typically involves multi-step organic reactions, including thiazole ring formation and coupling of pyridine-phenyl groups. Key steps:
- Thiazole Ring Assembly : Use carbodiimide coupling agents to link pyridin-3-amine to thiazole precursors under anhydrous conditions .
- Benzamide Coupling : Employ Buchwald-Hartwig amidation or Ullmann-type reactions for aryl-amine bond formation, using copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base, as demonstrated in analogous syntheses .
- Yield Optimization : Control temperature (35–80°C), solvent choice (DMSO or DMF for polar intermediates), and reaction time (24–48 hours). Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) enhances purity .
Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, pyridine protons resonate at δ 8.8–9.0 ppm, while thiazole protons appear at δ 7.5–8.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ions) with <2 ppm error .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect byproducts .
How do the compound’s solubility and stability profiles influence experimental design?
- Solubility : Poor aqueous solubility (common for benzamide-thiazole derivatives) necessitates DMSO or ethanol as stock solvents. Addition of cyclodextrins or surfactants (e.g., Tween-80) improves bioavailability in biological assays .
- Stability : Degrades under UV light or acidic conditions. Store lyophilized at -20°C in amber vials. Monitor stability via LC-MS over 72 hours in assay buffers .
Advanced Research Questions
What strategies can resolve discrepancies in reported biological activities of structurally similar compounds?
- Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) and evaluate kinase inhibition profiles (e.g., IC50 shifts in EGFR or VEGFR assays) .
- Data Normalization : Use standardized assays (e.g., ATP-binding fluorescence polarization) to minimize inter-lab variability. Cross-validate with orthogonal methods like SPR or ITC .
How can researchers identify the primary biological targets of this compound?
- Chemoproteomics : Employ affinity-based pull-down assays using biotinylated analogs. Mass spectrometry identifies bound proteins (e.g., kinases or GPCRs) .
- Transcriptomic Profiling : RNA-seq of treated cell lines (e.g., HeLa or MCF-7) reveals pathways modulated by the compound (e.g., apoptosis or cell cycle genes) .
- Docking Simulations : Use Schrödinger or AutoDock to predict binding modes to targets like BRAF or PI3Kα, guided by crystallographic data of homologous inhibitors .
What methodologies address low reproducibility in synthetic yields across labs?
- Reagent Purity : Ensure amines and catalysts (e.g., CuBr) are ≥99% pure. Pre-dry solvents (e.g., molecular sieves for DMSO) .
- Reaction Monitoring : Track intermediates via TLC (silica gel, UV254) or in situ FTIR (e.g., carbonyl peak at 1680–1700 cm) .
- Scale-Up Protocols : Optimize mixing efficiency (e.g., overhead stirring) and temperature ramping to avoid exothermic side reactions .
How does the compound’s stereochemistry impact its pharmacological activity?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Test isolated isomers in cellular assays (e.g., cytotoxicity in HCT116) .
- Stereospecific SAR : Compare E/Z isomers (from the enamide group) in target binding. For example, the E-configuration may enhance π-π stacking with kinase active sites .
Data Contradiction & Mechanistic Analysis
How should conflicting reports on metabolic stability be reconciled?
- In Vitro Assays : Parallel testing in human liver microsomes (HLM) vs. hepatocytes. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Structural Modifications : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce first-pass metabolism, as seen in related trifluoromethyl derivatives .
What experimental approaches validate hypothesized off-target effects?
- Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) to assess selectivity across 400+ kinases .
- CRISPR Knockout Models : Generate cell lines lacking suspected off-targets (e.g., ABL1) and compare compound efficacy .
Methodological Optimization
How can computational tools enhance the design of derivatives with improved potency?
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent variations (e.g., replacing methyl with cyclopropyl) .
- ADMET Prediction : SwissADME or ADMETLab2.0 forecasts solubility, permeability, and toxicity early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
